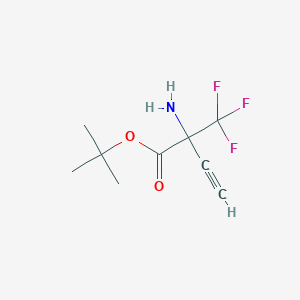![molecular formula C20H21N3OS B2739764 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034521-78-1](/img/structure/B2739764.png)
1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex organic compound characterized by a unique structure featuring a thienopyridine ring fused to an azetidine ring and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic synthesis techniques, including:
Formation of the Thienopyridine Ring: : This ring is synthesized through cyclization reactions, often starting with thieno compounds and pyridine derivatives under conditions that promote ring closure, such as the use of strong acids or bases and elevated temperatures.
Azetidine Synthesis: : Azetidine is synthesized from intermediates through azetidinone formation, usually involving the reaction of ketones with amines under reductive conditions.
Coupling Reactions: : The synthesized thienopyridine and azetidine units are coupled using agents such as Grignard reagents or through catalytic hydrogenation to form the desired intermediate.
Indole Introduction: : The indole moiety is introduced through electrophilic substitution or condensation reactions, facilitated by catalysts such as Lewis acids or bases.
Industrial Production Methods
In industrial settings, the synthesis is scaled up with optimized reaction conditions, improved yields, and cost-effective processes. Techniques such as continuous flow chemistry and the use of automated synthesizers enhance the efficiency and scalability of production.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, typically facilitated by oxidizing agents like hydrogen peroxide or transition metal oxides.
Reduction: : Reduction reactions involve the use of reagents such as lithium aluminum hydride or catalytic hydrogenation to modify specific functional groups within the compound.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under controlled conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, or metal oxides under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium or platinum catalysts.
Substitution: : Halogenating agents, alkylating agents, and various nucleophiles or electrophiles in the presence of catalysts or solvents.
Major Products Formed
The major products depend on the type of reaction. Oxidation typically yields ketones or carboxylic acids, reduction results in alcohols or amines, and substitution reactions produce diverse substituted derivatives.
科学研究应用
1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone finds applications in several scientific fields:
Chemistry: : Used as an intermediate in organic synthesis and the development of novel compounds.
Biology: : Studied for its potential biological activity and interaction with biomolecules.
Medicine: : Investigated for therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Employed in the production of specialty chemicals and materials.
作用机制
The compound's mechanism of action involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins that modulate biological processes.
Pathways Involved: : Cellular signaling pathways, gene expression modulation, and metabolic pathways.
The compound exerts its effects through binding to active sites or allosteric sites on target molecules, altering their activity and triggering downstream effects.
相似化合物的比较
Similar Compounds
Thienopyridines: : Compounds with a similar core structure but different substituents, known for their diverse biological activities.
Azetidinones: : Four-membered lactams used in the synthesis of various pharmacologically active compounds.
Indole Derivatives: : Molecules containing the indole moiety, widely studied for their biological and pharmacological properties.
Uniqueness
1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is unique due to its intricate molecular structure, which imparts distinct reactivity and potential for diverse applications in research and industry.
This comprehensive overview should provide a solid foundation for understanding the compound's synthesis, reactions, applications, mechanism, and comparison with similar compounds
属性
IUPAC Name |
1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(9-15-10-21-18-4-2-1-3-17(15)18)23-12-16(13-23)22-7-5-19-14(11-22)6-8-25-19/h1-4,6,8,10,16,21H,5,7,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZVSRVCXWMWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2739685.png)
![N-(3-methylbutyl)-2-[8-(2-methylpropyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B2739686.png)

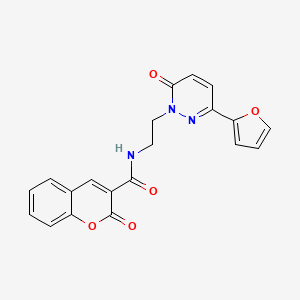
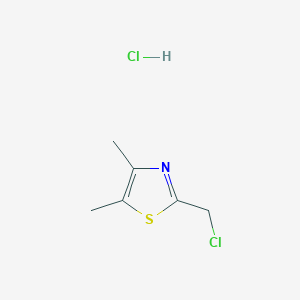
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2739692.png)
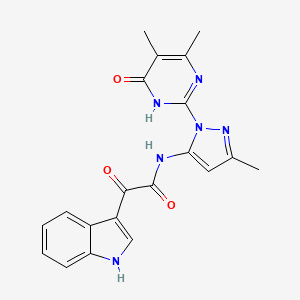
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE](/img/structure/B2739696.png)
![N'-benzyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2739697.png)
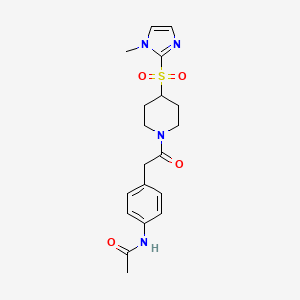
![8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2739699.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2739701.png)
